molecular formula C20H19N7O3S B2591821 N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-25-7

N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Número de catálogo B2591821
Número CAS: 872994-25-7
Peso molecular: 437.48
Clave InChI: UKLATCLVBIQKON-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . It is a heterocyclic compound, which are of prime importance due to their extensive therapeutic uses . They have the ability to manifest substituents around a core scaffold in defined three-dimensional (3D) representations .


Synthesis Analysis

The synthesis of such compounds involves the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Molecular Structure Analysis

On the basis of fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring, four isomeric structural variants of triazolothiadiazine may exist .


Chemical Reactions Analysis

The compound exhibits substantial antiviral activity . It also has diverse pharmacological activities, viz. anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Aplicaciones Científicas De Investigación

The compound , known by its chemical name “N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide”, is a complex molecule that features several pharmacologically interesting subunits such as 1,2,4-triazolo[4,3-b]pyridazine and 5-methylisoxazole. These subunits are known for their potential in various medicinal applications. Below is a comprehensive analysis of the scientific research applications of this compound, focusing on six unique applications:

Anticancer Activity

The triazolopyridazine moiety present in the compound is associated with anticancer properties. The structure–activity relationship (SAR) studies of similar heterocyclic compounds have shown promising results in drug design and development for cancer treatment . The ability to interact with various cancer targets through hydrogen bond formation makes this core structure a valuable pharmacophore in oncology research.

Antimicrobial and Antifungal Applications

Compounds containing the 1,2,4-triazolo[4,3-b]pyridazine scaffold have demonstrated significant antimicrobial and antifungal activities . These activities are particularly relevant in the development of new antibiotics and antifungals, addressing the growing concern of antibiotic resistance.

Analgesic and Anti-inflammatory Properties

The molecular structure of the compound suggests potential analgesic and anti-inflammatory effects. This is due to the presence of the 5-methylisoxazole group, which is known to contribute to such pharmacological activities. Research on similar molecules has indicated their use in treating pain and inflammation .

Enzyme Inhibition

The compound’s structure is conducive to enzyme inhibition, targeting enzymes like carbonic anhydrase, cholinesterase, and aromatase . This application is crucial in the treatment of conditions like glaucoma, Alzheimer’s disease, and hormone-dependent cancers.

Antiviral Properties

The triazolopyridazine and 5-methylisoxazole components are known to exhibit antiviral activities. They can be designed to target specific viral enzymes or replication processes, offering a pathway for the development of new antiviral drugs .

Antitubercular Agents

Given the structural similarity to known antitubercular agents, this compound could be explored for its efficacy against Mycobacterium tuberculosis. The combination of triazole and thiadiazine rings has been associated with antitubercular activity in other research studies .

In Silico Pharmacokinetic and Molecular Modeling

The compound’s complex structure makes it an interesting candidate for in silico pharmacokinetic and molecular modeling studies. These studies can predict the compound’s behavior in biological systems, aiding in the rational design of new drugs .

Direcciones Futuras

The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases is a promising future direction .

Propiedades

IUPAC Name

N-[2-[6-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O3S/c1-13-11-15(26-30-13)22-18(28)12-31-19-8-7-16-23-24-17(27(16)25-19)9-10-21-20(29)14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,21,29)(H,22,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLATCLVBIQKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.